

2,2,4,6,6-Pentamethylheptane: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2,4,6,6-Pentamethylheptane**

Cat. No.: **B104275**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,2,4,6,6-pentamethylheptane**, a highly branched saturated hydrocarbon. This document consolidates its chemical identity, physicochemical properties, and relevant experimental protocols for its analysis and toxicological assessment, presented in a format tailored for research and development applications.

Chemical Identity and Properties

2,2,4,6,6-Pentamethylheptane is a branched-chain alkane. Its structure consists of a seven-carbon heptane backbone with five methyl group substitutions at the 2, 4, and 6 positions.

CAS Number: 13475-82-6[1][2]

Synonyms: A variety of synonyms are used to identify this compound, reflecting its structural characteristics and common usage in different contexts. These include:

- Heptane, 2,2,4,6,6-pentamethyl-[1]
- Isododecane
- Permethyl 99A[1][2]
- C12 Isoparaffin[1]

- PMH cpd[1]

A comprehensive list of depositor-supplied synonyms is available through public chemical databases.[1]

The physicochemical properties of **2,2,4,6,6-pentamethylheptane** are summarized in the table below. This data is essential for its handling, application in experimental setups, and for understanding its environmental fate and transport.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₆	[1]
Molecular Weight	170.33 g/mol	[1]
Boiling Point	177.0 to 178.0 °C @ 760 mmHg	
Flash Point	58.40 °C (137.00 °F)	
Density	0.75 g/cm ³	
Water Solubility	0.1508 mg/L @ 25 °C (estimated)	
logP (o/w)	6.156 (estimated)	
Vapor Pressure	1.422 mmHg @ 25.00 °C (estimated)	
Refractive Index	n _{20/D} 1.419	

Experimental Protocols

While a specific, detailed industrial or laboratory synthesis protocol for **2,2,4,6,6-pentamethylheptane** is not readily available in the public domain, its synthesis can be generally described as a multi-step process.[3] This typically involves the methylation of a heptane backbone or the hydrodeoxygenation and hydroisomerization of feedstocks derived from crude oil.[3] The process requires careful control of reaction conditions to ensure the

correct placement of methyl groups, followed by purification steps such as distillation to remove impurities and by-products.[3]

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of **2,2,4,6,6-pentamethylheptane** in various matrices are typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol for the analysis of branched alkanes.

Objective: To identify and quantify **2,2,4,6,6-pentamethylheptane**.

Materials:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- HP-5 fused quartz capillary column (or equivalent non-polar column)
- Helium (carrier gas)
- Sample containing or suspected to contain **2,2,4,6,6-pentamethylheptane**
- **2,2,4,6,6-Pentamethylheptane** standard for reference

Procedure:

- **Sample Preparation:** Dissolve the sample in a suitable volatile solvent (e.g., hexane).
- **GC-MS Instrument Setup:**
 - Set the initial oven temperature to 80°C.
 - Ramp the temperature at a rate of 4°C/min to 300°C.
 - Hold the temperature at 300°C for 30 minutes.[4]
 - Set the carrier gas (Helium) flow rate.

- Set the MS ion source temperature to 250°C and the ionization voltage to 70 eV.[4]
- Injection: Inject the prepared sample into the GC.
- Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum of the eluting compounds.
- Data Analysis:
 - Identify the peak corresponding to **2,2,4,6,6-pentamethylheptane** by comparing its retention time with that of the standard.
 - Confirm the identity by comparing the obtained mass spectrum with a reference spectrum. The mass spectrum of branched alkanes is characterized by the absence of a smooth exponential decay of C_nH_{2n+1} fragments and preferential fragmentation at the branch points.[5]

Toxicological Assessment: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential cytotoxic effects of **2,2,4,6,6-pentamethylheptane**, a standard in vitro assay such as the MTT assay can be employed. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]

Objective: To determine the cytotoxic potential of **2,2,4,6,6-pentamethylheptane** on a selected cell line.

Materials:

- Mammalian cell line (e.g., HaCaT, HepG2)
- 96-well flat-bottom microplates
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- **2,2,4,6,6-Pentamethylheptane** (test substance)

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- Microplate reader

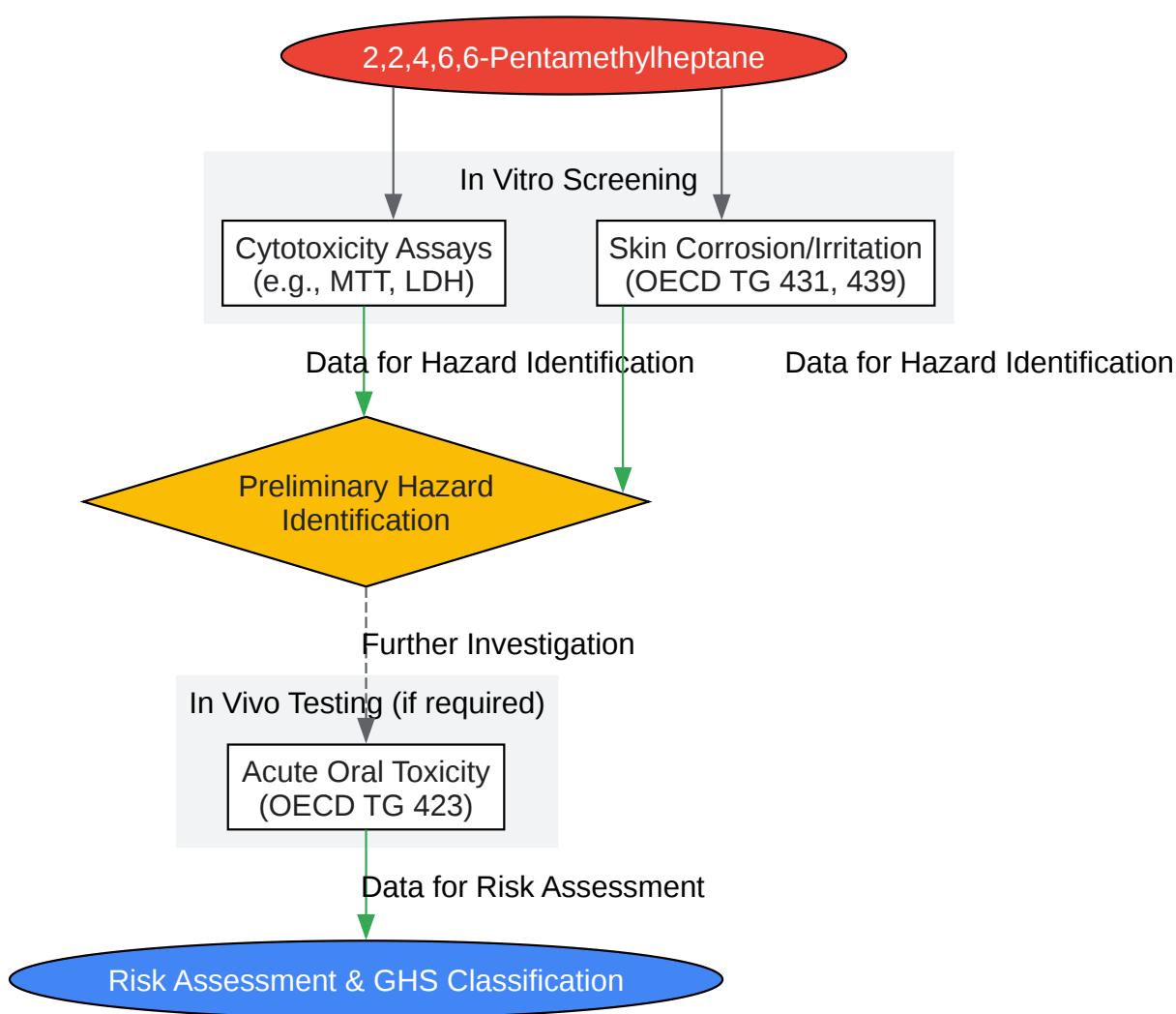
Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at an optimal density and incubate overnight.
[7]
- Compound Treatment: Prepare serial dilutions of **2,2,4,6,6-pentamethylheptane** in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle-only controls.[7]
- Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
[7]
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[7]
- Solubilization: Remove the MTT solution and add a solubilization solvent to dissolve the formazan crystals.[7]
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[6]

Toxicological Assessment: Acute Oral Toxicity (OECD Test Guideline 423)

For an initial assessment of acute oral toxicity, the OECD Test Guideline 423 (Acute Toxic Class Method) provides a stepwise procedure using a reduced number of animals.[8][9]

Objective: To determine the acute oral toxicity of **2,2,4,6,6-pentamethylheptane** and classify it according to the Globally Harmonised System (GHS).[8][9]


Principle: The test substance is administered orally to a group of animals (typically rodents) at one of the defined dose levels. The presence or absence of mortality determines the next step in the procedure.[9]

Procedure Outline:

- Animal Selection: Use healthy, young adult rodents of a single sex (usually females).[9]
- Dose Administration: Administer the test substance by gavage in a single dose.[10] The volume should not exceed 1 mL/100 g of body weight for non-aqueous solutions.[11]
- Stepwise Dosing:
 - Start with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
 - Use three animals per step.
 - The outcome of the first step (mortality or no mortality) determines the next dose level (higher or lower) for the next group of three animals.
- Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.[12]
- Data Evaluation: The results allow for the classification of the substance into a GHS toxicity category.[8][9]

Logical and Experimental Workflows

As there is no specific signaling pathway documented for **2,2,4,6,6-pentamethylheptane** in the available literature, the following diagrams illustrate logical workflows for key experimental processes related to its synthesis and toxicological evaluation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,4,6,6-Pentamethylheptane | C12H26 | CID 26058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heptane, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]
- 3. 2,2,4,6,6-pentamethylheptane - Descrizione [ttiips.com]
- 4. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
- 5. GCMS Section 6.9.2 [people.whitman.edu]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- To cite this document: BenchChem. [2,2,4,6,6-Pentamethylheptane: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104275#2-2-4-6-6-pentamethylheptane-cas-number-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com